molecular formula C11H14O2 B1331465 Methyl 4-phenylbutyrate CAS No. 2046-17-5

Methyl 4-phenylbutyrate

Cat. No. B1331465
CAS RN: 2046-17-5
M. Wt: 178.23 g/mol
InChI Key: YRYZGVBKMWFWGT-UHFFFAOYSA-N
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Description

Methyl 4-phenylbutyrate is a compound that is structurally related to various esters and aromatic compounds. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related substances. For instance, ethyl 2,4-dioxo-4-phenylbutyrate is used as an intermediate for the preparation of enantiomerically pure α-hydroxy and α-amino acid esters, which are derivatives of homophenylalanine . Similarly, (4-methoxyphenyl)methyl isobutyrate, a fragrance ingredient, is part of the Aryl Alkyl Alcohol Simple Acid Esters group, which includes butyrate esters . These compounds are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid, indicating a potential synthetic route for methyl 4-phenylbutyrate.

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for synthesizing methyl 4-phenylbutyrate. For example, the crossed Kolbe electrolysis has been used as a key reaction in the synthesis of deuteriated 4-phenylbutyric acids, which suggests that a similar electrochemical approach could be applied to the synthesis of methyl 4-phenylbutyrate . Additionally, the condensation reactions described in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate and (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one could provide a framework for the synthesis of methyl 4-phenylbutyrate through the appropriate choice of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-phenylbutyrate has been elucidated using techniques such as X-ray diffraction , NMR spectroscopy , and density functional theory (DFT) calculations . These studies reveal the importance of molecular geometry, bond angles, and distances in determining the physical properties and reactivity of the compounds. For methyl 4-phenylbutyrate, a similar approach could be used to determine its precise molecular structure.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various studies. For instance, the global chemical reactivity descriptors and natural population analysis (NPA) have been used to investigate the energetic behavior of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate in different solvent media . This type of analysis could be applied to methyl 4-phenylbutyrate to predict its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to methyl 4-phenylbutyrate have been summarized in several papers. For example, the toxicologic and dermatologic review of (4-methoxyphenyl)methyl isobutyrate includes detailed summaries of physical properties data . The mesophase behavior and crystal structures of chiral smectogenic compounds provide insights into intermolecular interactions and phase transitions . These studies could inform the analysis of the physical and chemical properties of methyl 4-phenylbutyrate, such as its melting and boiling points, solubility, and phase behavior.

Scientific Research Applications

Specific Scientific Field

Immunology and Gastroenterology

Summary of the Application

Butyrate, a short-chain fatty acid (SCFA) created within the intestinal lumen by bacterial fermentation of largely undigested dietary carbohydrates, has beneficial effects on cellular energy metabolism and intestinal homeostasis . It also has systemic effects and is known to regulate the immune system .

Methods of Application or Experimental Procedures

Butyrate and other SCFAs are produced in the human colon, through the fermentation of dietary fiber or resistant starch . To increase butyrate levels, it is helpful to incorporate fiber sources into meals and drinks that rely on slow bacterial fermentation .

Results or Outcomes

Butyrate is well known for its anti-inflammatory properties and has a range of immune system-related properties . As an agonist for GPR41, GPR43, or GPR109A, butyrate may have anti-inflammatory effects through these receptors’ signaling pathways . Butyrate also serves as an epigenetic regulator, responding to environmental or pharmacological changes by inhibiting HDAC, up-regulating miR-7a-5p, and promoting histone butyrylation and autophagy processes .

2. Cardiac Differentiation

Specific Scientific Field

Cardiology and Stem Cell Research

Summary of the Application

4-phenylbutyrate (4-PBA), a terminal aromatic substituted fatty acid, is used widely to specifically attenuate endoplasmic reticulum (ER) stress and inhibit histone deacetylases (HDACs) . In this study, the effect of 4-PBA on cardiac differentiation of mouse embryonic stem (ES) cells was investigated .

Methods of Application or Experimental Procedures

The study investigated the effect of 4-PBA on cardiac differentiation of mouse embryonic stem (ES) cells .

Results or Outcomes

4-PBA regulated cardiac differentiation in a stage-specific manner just like trichostatin A (TSA), a well-known HDAC inhibitor . 4-PBA and TSA favored the early-stage differentiation, but inhibited the late-stage cardiac differentiation via acetylation . During the early stage of cardiac differentiation, acetylation favored the induction of Isl1 and Nkx2.5, two transcription factors of cardiac progenitors . During the late stage, histone acetylation induced by 4-PBA or TSA interrupted the gene silence of Oct4, a key determinant of self-renewal and pluripotency .

3. Inclusion Complexation with Cyclodextrins

Specific Scientific Field

Pharmaceutical Sciences

Methods of Application or Experimental Procedures

The structural chemistry of the CD complexes of these compounds was analyzed using phase solubility, nuclear magnetic resonance (NMR) spectroscopic techniques, and molecular modeling .

Results or Outcomes

The study found that αCD is more suitable for overcoming the pharmaceutical drawbacks of PB and its shorter-chain derivative, while βCD is better for the longer-chain derivatives .

4. Management of Urea Cycle Disorders

Specific Scientific Field

Metabolic Disorders

Summary of the Application

4-Phenylbutyrate (PB) is indicated for the management of urea cycle disorders (UCDs), which are inborn metabolic disorders resulting from deficiencies in the urea cycle and characterized by hyperammonemia .

Methods of Application or Experimental Procedures

The details of the application or experimental procedures are not specified in the source .

Results or Outcomes

The outcomes of the application are not specified in the source .

5. Brain Uptake Mechanism

Specific Scientific Field

Neurology

Summary of the Application

4-Phenylbutyrate (4-PBA) is expected to be a potential therapeutic for several neurodegenerative diseases. These activities require 4-PBA transport into the brain across the blood-brain barrier (BBB). The objective of the present study was to characterize the brain transport mechanism of 4-PBA through the BBB .

Methods of Application or Experimental Procedures

The brain transport of 4-PBA across the BBB was investigated following intravenous (IV) injection and internal carotid artery perfusion (ICAP) in vivo .

Results or Outcomes

The volume of distribution (V D) of 4-PBA by rat brain was about 7-fold greater than that of sucrose, a BBB impermeable vascular space marker, suggesting the blood-to-brain transport of 4-PBA through the BBB in the physiological state .

6. Aging Intervention Potential

Specific Scientific Field

Gerontology

Summary of the Application

4-Phenylbutyrate (PBA) is a FDA approved drug for treating patients with urea cycle disorders. Additionally, PBA acts upon several pathways thought of as important modifiers of aging including: histone deacetylation, proteostasis as a chemical chaperone, and stress resistance by regulating expression of oxidative stress response proteins .

Methods of Application or Experimental Procedures

The details of the application or experimental procedures are not specified in the source .

Results or Outcomes

The outcomes of the application are not specified in the source .

Safety And Hazards

When handling “Methyl 4-phenylbutyrate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

“Methyl 4-phenylbutyrate” or 4-Phenylbutyrate (PBA) has shown promise in treating neurodegenerative conditions. In a preclinical study, a molecular compound mimics the effect of natural chaperones that are depleted in the aging brain . In another study, 4-PBA was found to restore cognitive deficits in animal models of Alzheimer’s disease . These findings suggest that “Methyl 4-phenylbutyrate” could have potential therapeutic applications in the future.

properties

IUPAC Name

methyl 4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYZGVBKMWFWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174421
Record name Methyl 4-phenylbutyrate
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Powerful, sweet, fruity, honey, floral aroma
Record name Methyl 4-Phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

258.00 to 259.00 °C. @ 760.00 mm Hg
Record name Methyl 4-phenylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name Methyl 4-Phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.996-1.002
Record name Methyl 4-Phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl 4-phenylbutyrate

CAS RN

2046-17-5
Record name Methyl 4-phenylbutyrate
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Record name Methyl 4-phenylbutyrate
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Record name Methyl 4-phenylbutyrate
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Record name Methyl 4-phenylbutyrate
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Record name Methyl 4-phenylbutyrate
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Record name METHYL 4-PHENYLBUTYRATE
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Record name Methyl 4-phenylbutanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

1800 g (10.98 moles) of 4-phenylbutyric acid, crystalline in a glass bottle was heated with a heating blanket for 2 h to melt the acid. The liquid was poured in 8 L of methanol in a 22 L reaction flask (3-necked round-bottom flask fitted with stirrer and thermometer adapters). The solution was stirred under Argon, temperature 20° C.-33° C., and 400 mL concentrated sulfuric acid was added in 50 mL portions. The temperature increased to 49° C. The solution was stirred under argon over the week-end and allowed to cool to ambient temperature. The solution was transferred to a quench tank and diluted with 8 L of water. The oil formed was separated and the aqueous phase was extracted with 2×1 L of ethyl acetate. The extracts were combined with the oil and the solution concentrated to give 1753 g of clear oil in 90% yield.
Quantity
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8 L
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Yield
90%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A preferred method of preparing enantiomerically pure enantiomers of norfluoxetine comprises the asymmetric synthesis of the compound from 3-benzoylpropionic acid. According to this method, 3-benzoylpropionic acid is methylated to provide methyl 3-benzylpropionate, which is then contacted with (+)-B-chlorodiisopinocamphenylborane chloride ((+)-DIP-Cl) to provide (R)-χ-phenyl-χ-butrolactone if R-norfluoxetine is being prepared, or with (−)-DIP-Cl to provide (S)-χ-phenyl-χ-butrolactone if S-norfluoxetine is being prepared. The lactone is subsequently contacted with ammonia to provide the corresponding chiral 4-hydroxy-4-phenylbutanamide (i.e., (R)- or (S)-4-hydroxy-4-phenylbutanamide). A cyclic carbamate is then prepared from the amide by contacting the chiral 4-hydroxy-4-phenylbutanamide with iodobenzene diacetate. The carbamate is then contacted with base to provide chiral 3-amino-(1R)-phenyl-propanol-1-ol, which is subsequently converted to the corresponding enantiomer of norfluoxetine free base by contacting it with sodium hydride and 4-chlorobenzotrifluoride. This free base can then be converted into a salt by known methods. For example, (D)-tartaric acid can be contacted with (R)-norfluoxetine free base to provide (R)-norfluoxetine.(D)-tartarate. Similarly, (L)-tartaric acid can be contacted with (S)-norfluoxetine free base to provide (S)-norfluoxetine.(L)-tartarate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
T Enokida, K Yamasaki, Y Okamoto, K Taguchi… - Journal of …, 2016 - Elsevier
… Methyl 4-phenylbutyrate (M-PB) was obtained from Frinton Laboratories, Inc. (Hainesport, NJ). 5-Phenylvaleric acid (PV), 6-phenylcaproic acid (PC), and p-nitrophenyl anthranilate …
Number of citations: 15 www.sciencedirect.com
K Yamasaki, T Enokida, K Taguchi, S Miyamura… - Journal of …, 2017 - Elsevier
… Methyl 4-phenylbutyrate (M-PB) was obtained from Frinton Laboratories, Inc. (Hainesport, NJ). 5-Phenylvaleric acid (PV) and 6-phenylcaproic acid (PC) were purchased from Tokyo …
Number of citations: 7 www.sciencedirect.com
I Howe, DH Williams, DGI Kingston… - Journal of the Chemical …, 1969 - pubs.rsc.org
… This point l1 is further illustrated by a plot of log [A+-]/[M+] against ev for the fragment ions A+ in the spectrum of methyl 4-phenylbutyrate (7) (see Figure 4). It is evident that the relative …
Number of citations: 8 pubs.rsc.org
TN Pattabiraman, WB Lawson - Biochemical Journal, 1972 - portlandpress.com
… Chymotrypsinhydrolysed N-acetylL-phenylalanine methyl ester and methyl 4-phenylbutyrate faster than their respective higher and lower homologues, whereas methyl 2-acetamido-6-…
Number of citations: 28 portlandpress.com
TP McGovern, M Beroza, TL Ladd Jr… - Journal of Economic …, 1970 - academic.oup.com
… Phenethyl propionate Methyl cyclohexanepropionate Ethyl hydrocinnamate Ethyl a»j3-epoxyhydrocinnamate Methyl 4-phenylbutyrate Methyl hydrocinnamate Eugenol propionate Ethyl …
Number of citations: 34 academic.oup.com
M Tashiro, H Tsuzuki, H Goto… - Journal of Labelled …, 1991 - Wiley Online Library
… the expected methyl 4-phenylbutyrate (4) was obtained in 54% yield, together with dimethyladipate (5) and diphenylethane (&I. In the presence of pyridine the electrolysis of …
P Müller, P Polleux - Helvetica chimica acta, 1998 - Wiley Online Library
… To back up this hypothesis the Ph substituted diazo ester 19 was synthesized by benzoylation of methyl 4-phenylbutyrate (17) with PhCOOMe/NaH, followed by diazo transfer of the …
Number of citations: 18 onlinelibrary.wiley.com
L Cai, D Meng, S Zhan, X Yang, T Liu, H Pu, X Tao - RSC Advances, 2015 - pubs.rsc.org
… of transesterification using methyl 4-phenylbutyrate and hexanol as … It was found that the conversion of methyl 4-phenylbutyrate … of methyl phenylacetate, methyl 4-phenylbutyrate, or line …
Number of citations: 9 pubs.rsc.org
S Kemp, RJA Wanders - Molecular Genetics and Metabolism, 2007 - Elsevier
… The availability of a mouse model for X-ALD allows resolution of the question whether 2-methyl-4-phenylbutyrate and/or 3-methyl-4-phenylbutyrate are better candidates than 4-…
Number of citations: 107 www.sciencedirect.com
P Prempree, S Radviroongit… - The Journal of Organic …, 1983 - ACS Publications
a solution of 6 (72 mg, 0.15 mmol) in acetone (2 mL) was added sodium 2-benzothiazolethiolate (62 mg, 0.33 mmol) at 0-5 C. After being stirred for 1 hat this temperature the reaction …
Number of citations: 46 pubs.acs.org

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